Z-Yvad-fmk

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

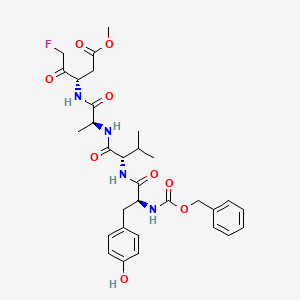

methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39FN4O9/c1-18(2)27(30(42)33-19(3)28(40)34-23(25(38)16-32)15-26(39)44-4)36-29(41)24(14-20-10-12-22(37)13-11-20)35-31(43)45-17-21-8-6-5-7-9-21/h5-13,18-19,23-24,27,37H,14-17H2,1-4H3,(H,33,42)(H,34,40)(H,35,43)(H,36,41)/t19-,23-,24-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPQJUFFTWWKBT-LBDWYMBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39FN4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943333 | |

| Record name | N-(5-Fluoro-1-methoxy-1,4-dioxopentan-3-yl)-3,6,9-trihydroxy-5-[(4-hydroxyphenyl)methyl]-11-methyl-1-phenyl-8-(propan-2-yl)-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210344-97-1 | |

| Record name | N-(5-Fluoro-1-methoxy-1,4-dioxopentan-3-yl)-3,6,9-trihydroxy-5-[(4-hydroxyphenyl)methyl]-11-methyl-1-phenyl-8-(propan-2-yl)-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z-YVAD-FMK: A Technical Guide to its Mechanism of Action in Cell Death

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Z-YVAD-FMK, a highly specific, cell-permeable, and irreversible inhibitor of caspase-1. While often discussed in the context of apoptosis research, its primary mechanism targets the inflammatory cell death pathway known as pyroptosis. Understanding this specificity is critical for the accurate design and interpretation of experiments in cell death and inflammation.

Core Mechanism of Action: Specific Inhibition of Caspase-1

This compound (N-benzyloxycarbonyl-Tyr-Val-Ala-Asp-fluoromethylketone) is an irreversible inhibitor designed to specifically target caspase-1.[1][2][3] Its mechanism revolves around its tetrapeptide sequence (YVAD), which mimics the cleavage site recognized by caspase-1. The fluoromethylketone (FMK) group forms a covalent bond with the cysteine residue in the active site of caspase-1, leading to its irreversible inactivation.

The primary role of caspase-1 is to serve as the effector enzyme for a class of cytosolic multi-protein complexes known as inflammasomes.[4] Upon activation by various pathogenic or endogenous danger signals, inflammasomes (such as the well-characterized NLRP3 inflammasome) recruit and activate pro-caspase-1 through proximity-induced dimerization.[5] Activated caspase-1 then mediates a cascade of inflammatory events.

This compound intervenes by blocking the activation of caspase-1, thereby preventing the execution of its downstream functions, which include:

-

Processing of Pro-inflammatory Cytokines: Activated caspase-1 cleaves the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[1] Inhibition by this compound suppresses the release of these potent pyrogenic cytokines.

-

Induction of Pyroptosis: Caspase-1 cleaves Gasdermin D (GSDMD).[6] The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the cell membrane, forming pores that lead to cell swelling, lysis, and the release of cellular contents—the hallmark features of pyroptosis.[6] this compound effectively inhibits GSDMD cleavage and subsequent pyroptotic cell death.[6]

It is crucial to distinguish this compound from the pan-caspase inhibitor Z-VAD-FMK. While Z-VAD-FMK has a broad inhibitory profile against multiple caspases, including the apoptotic executioner caspases-3 and -7, this compound is highly selective for caspase-1.[3][5] This specificity makes it an invaluable tool for dissecting the involvement of the inflammasome and pyroptosis from classical apoptotic pathways.

Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the activation of Caspase-1, blocking pyroptosis.

Quantitative Data Summary

The effective concentration of this compound varies depending on the cell type and experimental conditions. The following table summarizes concentrations cited in research.

| Target Cell Line / Model | Concentration | Observed Effect | Reference |

| BV2 Microglial Cells | 5 μM | Significantly reduced increased caspase-1 activity induced by LPS + Aβ. | [1] |

| Caco-2 Cells | 100 μM | Mitigated butyrate-induced growth inhibition. | [2] |

| ApoE-/- Mouse Model | Not Specified | Inhibited GSDMD activation, reduced vascular inflammation, and attenuated atherosclerotic lesion development. | [6] |

| BV2 Cells | 5 μM | Suppressed protein expression of cleaved IL-1β and cleaved IL-18. | [1] |

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound to assess its inhibitory effects on the caspase-1 pathway.

Protocol 1: In Vitro Inhibition of Caspase-1 Activity in Macrophages

This protocol is adapted from methodologies used to study inflammasome activation in cell culture.[1]

Objective: To measure the direct inhibitory effect of this compound on caspase-1 activation and subsequent cytokine processing in response to inflammasome stimuli.

Materials:

-

BV2 microglial cells or Bone Marrow-Derived Macrophages (BMDMs).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound (stock solution in DMSO).

-

Lipopolysaccharide (LPS).

-

Amyloid-beta 1-42 (Aβ1-42) or Nigericin.

-

Phosphate Buffered Saline (PBS).

-

Caspase-1 activity assay kit.

-

Bradford protein assay reagent.

-

ELISA kits for IL-1β and IL-18.

Procedure:

-

Cell Seeding: Seed BV2 cells or BMDMs in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for activity assays) and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with the desired concentration of this compound (e.g., 5 μM) or vehicle control (DMSO) for 1 hour.[1] It is critical to pretreat with the inhibitor before applying the stimulus.[4]

-

Priming (Signal 1): Stimulate the cells with LPS (e.g., 1 μg/mL) for 1-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

-

Activation (Signal 2): Add the inflammasome activator, such as Aβ1-42 (e.g., 10 μM) or Nigericin, and incubate for the specified time (e.g., 6 hours for Aβ1-42).[1]

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant to measure secreted IL-1β and IL-18 via ELISA.

-

Cell Lysate: Wash the cells with cold PBS and lyse them according to the protocol for your caspase-1 activity assay or for Western blot analysis.

-

-

Analysis:

-

Caspase-1 Activity: Determine the total protein concentration of the cell lysates using the Bradford method. Proceed with the caspase-1 colorimetric or fluorometric assay, calculating activity based on the kit's calibration curve.

-

Cytokine Measurement: Perform ELISA on the collected supernatants to quantify the levels of mature IL-1β and IL-18.

-

Protein Expression: Use the remaining cell lysate for Western blot analysis to detect levels of cleaved caspase-1, cleaved IL-1β, and cleaved GSDMD.

-

Experimental Workflow Visualization

Caption: A typical workflow for in vitro testing of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Caspase | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. Frontiers | Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice [frontiersin.org]

The Role of Z-YVAD-FMK and its Pan-Caspase Counterpart, Z-VAD-FMK, in Modulating Cellular Fate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of Z-VAD-fmk and the more specific Z-YVAD-fmk in cellular biology. These cell-permeable, irreversible caspase inhibitors are indispensable tools for investigating the intricate signaling pathways of apoptosis, inflammation, and necroptosis. This document details their inhibitory profiles, provides structured experimental protocols, and presents visual representations of their interactions with key cellular pathways, offering a critical resource for researchers in apoptosis, immunology, and drug discovery.

Introduction: The Central Role of Caspases in Cellular Processes

Caspases, a family of cysteine-aspartic proteases, are central executioners of programmed cell death (apoptosis) and play a critical role in inflammation.[1] They are synthesized as inactive zymogens (pro-caspases) and, upon activation through proteolytic cleavage, initiate a cascade of events leading to cellular disassembly or the maturation of pro-inflammatory cytokines.[2] The ability to modulate caspase activity is therefore crucial for both fundamental research and therapeutic development.

Z-VAD-fmk (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor that has become a cornerstone of apoptosis research.[3] Its broad specificity allows for the general inhibition of caspase-mediated processes. A related compound, this compound (N-benzyloxycarbonyl-tyrosyl-valyl-alanyl-aspartyl-fluoromethylketone), exhibits a more selective inhibitory profile, with a notable preference for caspase-1, a key mediator of inflammation.[4][5]

This guide will delve into the specific functions of these inhibitors, their quantitative inhibitory characteristics, and their practical applications in the laboratory.

Mechanism of Action

Both Z-VAD-fmk and this compound function as irreversible inhibitors by targeting the catalytic site of caspases. The fluoromethylketone (fmk) group forms a covalent bond with the cysteine residue in the active site of the caspase, thereby permanently inactivating the enzyme.[3] The peptide sequence of the inhibitor determines its specificity for different caspases. The benzyloxycarbonyl (Z) group enhances the cell permeability of these compounds, allowing them to effectively function in living cells.[1]

Data Presentation: Inhibitory Profile of Z-VAD-fmk and this compound

The efficacy of caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The following tables summarize the available IC50 data for Z-VAD-fmk and highlight the specificity of this compound.

Table 1: IC50 Values of Z-VAD-fmk for Various Human Caspases

| Caspase Target | IC50 (in vitro) | Reference(s) |

| Pan-Caspase | 0.0015 - 5.8 mM |

Note: Z-VAD-fmk is a broad-spectrum inhibitor, and its potency can vary depending on the specific caspase and the assay conditions.

Table 2: Specificity of this compound

| Inhibitor | Primary Target(s) | Notes | Reference(s) |

| This compound | Caspase-1, Caspase-4 | Exhibits significantly higher selectivity for inflammatory caspases compared to apoptotic caspases. | [4][6] |

Note: While this compound is a potent inhibitor of caspase-1, it may also inhibit other caspases at higher concentrations.

Signaling Pathways

Z-VAD-fmk and this compound are invaluable for dissecting the roles of caspases in various signaling pathways.

Apoptosis

Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases (e.g., caspase-3, -6, -7), which cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. Z-VAD-fmk, by inhibiting both initiator and executioner caspases, can effectively block apoptosis induced by a wide range of stimuli.

References

- 1. invivogen.com [invivogen.com]

- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mpbio.com [mpbio.com]

Understanding the role of Z-Yvad-fmk in inflammasome activation

An In-depth Technical Guide to the Role of Z-YVAD-FMK in Inflammasome Activation

Executive Summary

The inflammasome is a critical component of the innate immune system, responsible for initiating inflammatory responses through the activation of caspase-1. Dysregulation of this pathway is implicated in a wide range of inflammatory diseases, making its components key targets for therapeutic intervention and research. This compound is a highly specific, cell-permeable, and irreversible inhibitor of caspase-1. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, its role in modulating inflammasome signaling, and its application as a precise research tool. We present quantitative data, detailed experimental protocols, and pathway diagrams to facilitate its effective use by researchers, scientists, and drug development professionals in the study of inflammasome-driven biology.

Introduction to the Inflammasome Pathway

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Among the most important of these sensors are the Nod-like receptor (NLR) family, particularly NLRP3. Upon activation by a wide array of stimuli, NLRP3 nucleates the assembly of a multi-protein complex known as the inflammasome[1].

This complex typically consists of three components:

-

Sensor: An NLR protein (e.g., NLRP3) that recognizes the PAMP or DAMP.

-

Adaptor: The apoptosis-associated speck-like protein containing a CARD (ASC), which links the sensor to the effector.

-

Effector: Pro-caspase-1, an inactive zymogen.

Assembly of the inflammasome leads to the proximity-induced auto-cleavage and activation of pro-caspase-1[2]. Activated caspase-1 is a cysteine protease with two primary functions: the cleavage and maturation of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18, and the cleavage of Gasdermin D (GSDMD)[1][2]. The N-terminal fragment of cleaved GSDMD oligomerizes and forms pores in the plasma membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis, and facilitating the release of mature IL-1β and IL-18[3][4].

This compound: A Specific Caspase-1 Inhibitor

This compound (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is a synthetic peptide designed as a specific, irreversible inhibitor of caspase-1[4][5][6]. Its specificity is crucial for dissecting the precise role of caspase-1 in the inflammatory cascade, distinguishing its effects from those of other caspases involved in apoptosis.

Mechanism of Action

This compound is a cell-permeable peptide that targets the catalytic site of caspase-1[5][6]. The fluoromethylketone (FMK) group forms an irreversible covalent bond with the cysteine residue in the active site of the enzyme, permanently inactivating it. This targeted inhibition prevents all downstream events mediated by caspase-1.

Comparison with Pan-Caspase Inhibitors

In inflammasome research, this compound is often compared to the pan-caspase inhibitor Z-VAD-FMK. While both are valuable tools, their specificity profiles are critically different.

-

This compound: Specifically targets caspase-1, making it ideal for studies focused on the canonical inflammasome pathway[4][7].

-

Z-VAD-FMK: A broad-spectrum inhibitor that targets a wide range of caspases, including inflammatory caspases (caspase-1, -4, -5, -11) and apoptotic caspases (caspase-3, -7, -8, -9)[2][8][9]. This lack of specificity can lead to confounding results, as it simultaneously blocks both inflammasome-mediated pyroptosis and caspase-dependent apoptosis[4][9]. Furthermore, Z-VAD-FMK has been shown to have off-target effects, such as inducing autophagy through the inhibition of N-glycanase 1 (NGLY1), independent of its caspase-inhibitory activity[10][11][12].

For researchers aiming to specifically interrogate the role of the inflammasome, the use of a highly specific inhibitor like this compound is strongly recommended.

Role of this compound in Modulating Inflammasome Activation

By irreversibly inhibiting caspase-1, this compound effectively blocks the key downstream consequences of canonical inflammasome activation.

-

Inhibition of Cytokine Maturation: this compound prevents the proteolytic processing of pro-IL-1β and pro-IL-18 into their biologically active forms. This significantly reduces the secretion of these potent pro-inflammatory mediators[6][9].

-

Inhibition of Pyroptosis: The inhibitor blocks the cleavage of GSDMD by caspase-1. This prevents the formation of GSDMD pores in the cell membrane, thereby preserving membrane integrity and inhibiting pyroptotic cell death[3][9].

The following diagram illustrates the canonical NLRP3 inflammasome pathway and the precise point of intervention by this compound.

References

- 1. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

- 4. Frontiers | Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice [frontiersin.org]

- 5. This compound | Caspase | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Invivogen Pan-Caspase inhibitor - Z-VAD-FMK, 1 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 9. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Yvad-fmk: A Technical Guide to Unraveling Necroptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death is a fundamental process crucial for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. While apoptosis has long been the focus of cell death research, a regulated form of necrosis, termed necroptosis, has emerged as a significant alternative cell death pathway. Necroptosis is characterized by its caspase-independent nature and is orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2][3][4][5][6] A key tool in distinguishing and studying necroptosis is the pancaspase inhibitor, Z-Yvad-fmk. This technical guide provides an in-depth overview of the use of this compound in elucidating necroptosis signaling pathways, complete with experimental protocols and data presentation.

The Role of this compound in Cell Death Studies

This compound (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[7][8][9][10][11] It functions by binding to the catalytic site of caspases, the key effector proteases of apoptosis.[7][8][9] Caspases are a family of cysteine proteases that play central roles in apoptosis, inflammation, and necrosis.[7][12] Apoptotic caspases are categorized as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7).[13]

The critical function of this compound in necroptosis research lies in its ability to inhibit caspase-8. Caspase-8 acts as a molecular switch between apoptosis and necroptosis.[14][15] In the presence of active caspase-8, cells typically undergo apoptosis. However, when caspase-8 is inhibited, either genetically or pharmacologically with inhibitors like this compound, the cell death signal can be shunted towards the necroptotic pathway.[12][14][16] This makes this compound an indispensable tool for inducing and studying necroptosis in various cellular models.

The Necroptosis Signaling Pathway

Necroptosis is a regulated cell death pathway that is triggered by various stimuli, including tumor necrosis factor-alpha (TNFα), Toll-like receptor (TLR) ligands, and viral infections.[1][5][6] The most well-characterized pathway is initiated by TNFα binding to its receptor, TNFR1.[1][17] This leads to the formation of Complex I, which can initiate pro-survival signaling through NF-κB.[17] A subsequent transition to a cytosolic complex, Complex II, can trigger either apoptosis or necroptosis.

In the presence of active caspase-8, Complex IIa is formed, leading to the activation of downstream caspases and apoptosis.[17] However, when caspase-8 is inhibited by this compound, a different complex, known as the necrosome or Complex IIb, is assembled.[2][17] This complex is characterized by the interaction of RIPK1 and RIPK3 through their RIP homotypic interaction motifs (RHIMs).[1] This interaction leads to the phosphorylation and activation of RIPK1 and RIPK3.[3][4] Activated RIPK3 then phosphorylates the pseudokinase MLKL.[1][2][18] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane rupture and cell death.[2][16]

Experimental Protocols

A common method to induce and study necroptosis in vitro involves treating cells with a combination of a death ligand, such as TNFα, and the pan-caspase inhibitor this compound.

General Experimental Workflow

Detailed Protocol: Induction of Necroptosis in L929 Cells

This protocol provides a starting point for inducing necroptosis in the murine fibrosarcoma cell line L929, a well-established model for necroptosis studies.[19][20][21]

Materials:

-

L929 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

-

Recombinant murine TNFα

-

This compound

-

Necrostatin-1 (Nec-1, optional RIPK1 inhibitor control)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide (PI) solution

-

96-well and 6-well cell culture plates

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed L929 cells in a 96-well plate at a density of 1 x 104 cells/well for viability assays or in a 6-well plate at a density of 5 x 105 cells/well for protein analysis.

-

Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Preparation of Reagents:

-

Prepare a 1000x stock solution of this compound in DMSO. For a final concentration of 20 µM, prepare a 20 mM stock.

-

Prepare a stock solution of TNFα in sterile PBS with 0.1% BSA.

-

(Optional) Prepare a stock solution of Nec-1 in DMSO.

-

-

Treatment:

-

For the experimental group, treat cells with TNFα (e.g., 10 ng/mL) and this compound (e.g., 20 µM).[22][23]

-

Include the following control groups:

-

Untreated cells (vehicle control, e.g., DMSO)

-

TNFα alone

-

This compound alone

-

(Optional) TNFα + this compound + Nec-1 (to confirm the involvement of RIPK1)

-

-

-

Incubation:

-

Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

-

-

Analysis of Cell Viability (PI Staining):

-

After incubation, gently wash the cells with PBS.

-

Add PI solution (e.g., 1 µg/mL in PBS) to each well.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the percentage of PI-positive (necrotic) cells using a flow cytometer or visualize under a fluorescence microscope.

-

-

Analysis of Protein Expression (Western Blot):

-

After incubation, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-MLKL, MLKL, RIPK3, RIPK1, and a loading control (e.g., GAPDH or β-actin).

-

Incubate with appropriate secondary antibodies and visualize the protein bands.

-

Data Presentation

Quantitative data from necroptosis studies using this compound should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Commonly Used Concentrations of this compound and Necroptosis Inducers

| Reagent | Cell Line | Concentration Range | Reference |

| This compound | Jurkat | 20 - 100 µM | [9][11] |

| This compound | L929 | 10 - 50 µM | [19][21] |

| This compound | Macrophages | 20 - 50 µM | [5][24] |

| This compound | Human Granulosa Cells | 50 µM | [25] |

| TNFα | L929 | 1 - 100 ng/mL | [20][26] |

| TNFα | Neutrophils | >100 µM this compound enhances TNFα-induced apoptosis | [26] |

Table 2: Example Data from a Necroptosis Experiment in L929 Cells (24-hour treatment)

| Treatment Group | % PI-Positive Cells (Mean ± SD) | p-MLKL Expression (Fold Change vs. Control) |

| Untreated Control | 5 ± 2 | 1.0 |

| TNFα (10 ng/mL) | 8 ± 3 | 1.2 |

| This compound (20 µM) | 6 ± 2 | 1.1 |

| TNFα + this compound | 75 ± 8 | 15.4 |

| TNFα + this compound + Nec-1 (30 µM) | 10 ± 4 | 2.1 |

Conclusion

This compound is an essential pharmacological tool for researchers studying necroptosis. By effectively inhibiting caspases, particularly caspase-8, it allows for the specific induction and investigation of the necroptotic signaling pathway. This technical guide provides a foundational understanding and practical protocols for utilizing this compound in the study of this critical cell death mechanism. The provided diagrams and data tables serve as a resource for designing experiments and interpreting results in the dynamic field of cell death research. A thorough understanding of the interplay between apoptosis and necroptosis, facilitated by tools like this compound, is paramount for the development of novel therapeutic strategies for a wide range of diseases.

References

- 1. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

- 3. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Necroptosis: Fifty shades of RIPKs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 6. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. invivogen.com [invivogen.com]

- 9. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Roles of Caspases in Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis - Wikipedia [en.wikipedia.org]

- 14. Apoptosis or necroptosis? The caspase-8 protein decides | St. Jude Research [stjude.org]

- 15. Caspase-8 is the molecular switch for apoptosis, necroptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. RIPK3 Activates MLKL-mediated Necroptosis and Inflammasome Signaling during Streptococcus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of HMGB1 in TNF-α Combined with Z-VAD-fmk-Induced L929 Cells Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Pan-caspase inhibitors induce necroptosis via ROS-mediated activation of mixed lineage kinase domain-like protein and p38 in classically activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. z-VAD-fmk augmentation of TNF alpha-stimulated neutrophil apoptosis is compound specific and does not involve the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Yvad-fmk: A Technical Guide to its Chemical Properties, Structure, and Applications in Apoptosis and Pyroptosis Research

For Immediate Release

This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the chemical properties, structure, and biological functions of Z-Yvad-fmk, a potent and irreversible inhibitor of caspase-1 and caspase-4. This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its application in studying programmed cell death pathways.

Core Chemical and Physical Properties

This compound, with the systematic name N-[(1S)-1-carboxy-3-phenylpropyl]-L-valyl-N-[(1S)-3-fluoro-1-(methoxycarbonyl)propyl]-L-alaninamide, is a synthetic peptide derivative widely utilized in cell biology and pharmacology. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₁H₃₉FN₄O₉ |

| Molecular Weight | 630.66 g/mol |

| CAS Number | 210344-97-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (≥31.55 mg/mL); Insoluble in water and ethanol[1] |

| Canonical SMILES | COC(=O)C--INVALID-LINK--NC(=O)--INVALID-LINK----INVALID-LINK--C=C1)NC(=O)OCC2=CC=CC=C2)C(C)C">C@HC(=O)CF |

Chemical Structure and Mechanism of Action

This compound is a cell-permeable peptide that acts as an irreversible inhibitor of specific caspases. Its structure features a carboxybenzyl (Z) protecting group at the N-terminus, a peptide sequence (YVAD - Tyrosine-Valine-Alanine-Aspartic acid) that confers specificity for its target caspases, and a fluoromethylketone (fmk) reactive group at the C-terminus. This FMK group forms a covalent bond with the cysteine residue in the active site of the caspase, leading to irreversible inhibition.

The primary targets of this compound are caspase-1 and caspase-4. By inhibiting these inflammatory caspases, this compound effectively blocks the pyroptotic cell death pathway. Pyroptosis is a pro-inflammatory form of programmed cell death crucial in the host defense against pathogens. Caspase-1, a key enzyme in this pathway, is responsible for the cleavage and activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as Gasdermin D (GSDMD), the executioner of pyroptosis. Inhibition of caspase-1 by this compound prevents the maturation of these cytokines and the formation of GSDMD pores in the cell membrane, thereby suppressing the inflammatory response and cell lysis.

Signaling Pathways and Experimental Workflows

To visualize the role of this compound in cellular signaling and its application in experimental settings, the following diagrams are provided.

Caption: Inhibition of the Pyroptosis Signaling Pathway by this compound.

Caption: A typical experimental workflow for assessing pyroptosis inhibition.

Experimental Protocols

The following is a detailed protocol for a representative in vitro experiment to assess the inhibitory effect of this compound on pyroptosis in bone marrow-derived macrophages (BMDMs).

Objective: To determine the efficacy of this compound in inhibiting LPS- and ATP-induced pyroptosis in BMDMs.

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

DMEM complete medium (with 10% FBS, 1% penicillin-streptomycin)

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

ELISA kit for mouse IL-1β

-

Propidium iodide (PI)

-

Flow cytometer

-

96-well and 6-well tissue culture plates

Procedure:

-

Cell Culture and Seeding:

-

Culture BMDMs in complete DMEM.

-

Seed BMDMs in appropriate tissue culture plates. For LDH and IL-1β assays, use a 96-well plate at a density of 5 x 10⁴ cells/well. For flow cytometry and western blotting, use a 6-well plate at a density of 1 x 10⁶ cells/well.

-

Allow cells to adhere overnight.

-

-

Priming:

-

Remove the culture medium and replace it with fresh medium containing LPS at a final concentration of 1 µg/mL.

-

Incubate the cells for 4 hours at 37°C and 5% CO₂. This step primes the inflammasome by upregulating the expression of NLRP3 and pro-IL-1β.

-

-

Inhibitor Pre-treatment:

-

Following the priming step, add this compound to the desired final concentrations (e.g., 10 µM, 20 µM, 50 µM) to the appropriate wells.

-

Add an equivalent volume of DMSO to the vehicle control wells.

-

Incubate for 1 hour at 37°C and 5% CO₂.

-

-

Inflammasome Activation:

-

Add ATP to a final concentration of 5 mM to induce NLRP3 inflammasome activation and pyroptosis.

-

Incubate for 1 hour at 37°C and 5% CO₂.

-

-

Sample Collection and Analysis:

-

LDH Assay:

-

Carefully collect the cell culture supernatant.

-

Measure LDH release according to the manufacturer's instructions. Increased LDH release is an indicator of cell lysis.

-

-

ELISA for IL-1β:

-

Use the collected cell culture supernatant to quantify the concentration of secreted IL-1β using an ELISA kit, following the manufacturer's protocol.

-

-

Flow Cytometry for PI Staining:

-

Gently detach the cells from the 6-well plate.

-

Stain the cells with Propidium Iodide (PI).

-

Analyze the cells using a flow cytometer. PI-positive cells are considered to have lost membrane integrity, a hallmark of pyroptosis.

-

-

Western Blot Analysis:

-

Lyse the cells to extract proteins.

-

Perform western blotting to detect the cleavage of caspase-1 and GSDMD. A decrease in the cleaved forms in this compound treated samples indicates inhibition.

-

-

Expected Results: Treatment with this compound is expected to show a dose-dependent decrease in LDH release, IL-1β secretion, the percentage of PI-positive cells, and the levels of cleaved caspase-1 and GSDMD, as compared to the vehicle-treated control.

Applications in Research and Drug Development

This compound is an invaluable tool for:

-

Investigating the role of caspase-1 and pyroptosis in various inflammatory diseases, including sepsis, inflammatory bowel disease, and neuroinflammatory disorders.

-

Elucidating the mechanisms of host-pathogen interactions , as pyroptosis is a key defense mechanism against intracellular pathogens.

-

Screening and validating novel anti-inflammatory drug candidates that target the inflammasome pathway.

-

Studying the interplay between apoptosis and pyroptosis in different cellular contexts.

Conclusion

This compound is a highly specific and potent inhibitor of caspase-1 and caspase-4, making it an essential research tool for dissecting the molecular mechanisms of pyroptosis and inflammation. Its well-defined chemical properties and clear mechanism of action, as detailed in this guide, provide a solid foundation for its effective use in a wide range of experimental applications, from basic cell biology to preclinical drug discovery.

References

Z-YVAD-FMK: A Technical Guide to its Application in Caspase-Dependent Cell Death Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Z-YVAD-FMK, a widely utilized pan-caspase inhibitor, and its role in the study of caspase-dependent cell death. We will delve into its mechanism of action, its effects on apoptotic signaling pathways, and provide detailed experimental protocols for its application. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development, offering both theoretical knowledge and practical guidance for the effective use of this compound in laboratory settings.

Introduction to this compound

This compound (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable and irreversible pan-caspase inhibitor.[1][2][3] It is a cornerstone tool in apoptosis research, enabling the specific inhibition of caspase activity to elucidate the molecular mechanisms of programmed cell death. Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis. They exist as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade in response to pro-apoptotic stimuli. Activated caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This compound's broad specificity allows for the inhibition of multiple caspases, making it a powerful tool to determine whether a specific cell death pathway is caspase-dependent. However, it is important to note that while it inhibits the majority of caspases, it shows weak inhibition towards caspase-2.[2] The following sections will provide a detailed exploration of its mechanism, quantitative data on its efficacy, and practical protocols for its use.

Mechanism of Action

This compound is a peptide-based inhibitor designed to mimic the caspase cleavage site. The valine-alanine-aspartic acid (VAD) sequence is recognized by the active site of caspases. The fluoromethylketone (FMK) group at the C-terminus forms a covalent, irreversible bond with the cysteine residue in the catalytic site of the caspase. This irreversible binding permanently inactivates the enzyme, thereby halting the apoptotic cascade.[2][3] Its cell-permeability allows it to readily cross the plasma membrane and access intracellular caspases.

Quantitative Data on this compound Inhibition

While this compound is widely documented as a pan-caspase inhibitor, specific IC50 or Ki values for each individual caspase are not consistently reported across the literature. The available quantitative data primarily focuses on the effective concentrations required to inhibit apoptosis in cellular assays.

Table 1: Efficacy of this compound in Cellular Assays

| Cell Line | Apoptosis Inducer | Effective this compound Concentration | Observed Effect | Reference |

| Jurkat T-cells | Anti-Fas antibody | 10-50 µM | Inhibition of caspase-3, -8, and -9 activity and reduction of sub-diploid DNA content. | [4] |

| THP.1 and Jurkat T-cells | Various stimuli | Not specified | Blocks all features of apoptosis. | [1] |

| Human Neutrophils | TNFα | 1-30 µM | Complete block of TNFα-stimulated apoptosis. | [1] |

| Anterior Stromal Keratocytes | Not specified | 10 mM | Inhibition of apoptosis. | [1] |

| HL60 cells | Camptothecin | 50 µM | Abolished apoptotic morphology and blocked DNA fragmentation. | [1] |

| S2 cells | dSMN dsRNA | 50 µM | Increased cell survival from 26% to 63%. | [1] |

Note: The IC50 for the induction of apoptosis in various tumor cell lines has been reported to be in the range of 0.0015 - 5.8 mM.[5] It is crucial to empirically determine the optimal concentration for each specific cell type and experimental condition.

Signaling Pathways Affected by this compound

This compound primarily impacts the intrinsic and extrinsic pathways of apoptosis by directly inhibiting the caspase cascade.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). At the DISC, pro-caspase-8 is auto-catalytically cleaved and activated. Active caspase-8 then directly cleaves and activates effector caspases, such as caspase-3 and -7, leading to the execution of apoptosis. This compound inhibits caspase-8 and the downstream effector caspases, thereby blocking the extrinsic apoptotic pathway.

Caption: Inhibition of the Extrinsic Apoptotic Pathway by this compound.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the activation of BH3-only proteins, which in turn activate Bax and Bak. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome. Within the apoptosome, pro-caspase-9 is cleaved and activated. Active caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7. This compound inhibits caspase-9 and the downstream effector caspases, effectively blocking the intrinsic apoptotic pathway.

Caption: Inhibition of the Intrinsic Apoptotic Pathway by this compound.

Experimental Protocols

The following are general protocols for the use of this compound in cell culture. It is essential to optimize these protocols for your specific cell type and experimental conditions.

Preparation of this compound Stock Solution

-

This compound is typically supplied as a lyophilized powder.

-

To prepare a stock solution, dissolve the powder in sterile, anhydrous DMSO to a final concentration of 10-20 mM.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 6 months.

General Protocol for Inhibition of Apoptosis in Cell Culture

Caption: General experimental workflow for using this compound.

-

Cell Seeding: Seed your cells of interest at an appropriate density in a suitable culture vessel. Allow the cells to adhere and reach the desired confluency.

-

Pre-treatment with this compound: It is generally recommended to pre-treat the cells with this compound for 30 minutes to 1 hour before inducing apoptosis. Dilute the this compound stock solution in fresh culture medium to the desired final concentration (typically in the range of 10-100 µM).

-

Induction of Apoptosis: After the pre-treatment period, add the apoptosis-inducing agent to the culture medium.

-

Incubation: Incubate the cells for the desired period, as determined by your experimental design.

-

Controls: Always include the following controls:

-

Untreated cells (negative control).

-

Cells treated with the apoptosis-inducing agent alone (positive control).

-

Cells treated with this compound alone (to assess any potential cytotoxic effects of the inhibitor).

-

Cells treated with the vehicle (DMSO) alone at the same final concentration as the this compound treated group.

-

-

Assessment of Apoptosis: Harvest the cells and assess the level of apoptosis using a suitable method, such as:

-

Annexin V/Propidium Iodide (PI) Staining: To detect early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells by flow cytometry.

-

Caspase Activity Assays: Using fluorogenic or colorimetric substrates to measure the activity of specific caspases (e.g., caspase-3, -8, -9).

-

TUNEL Assay: To detect DNA fragmentation in apoptotic cells.

-

Western Blotting: To detect the cleavage of caspase substrates, such as PARP.

-

Protocol for Caspase Activity Assay

This protocol provides a general guideline for measuring caspase activity using a fluorogenic substrate.

-

Prepare Cell Lysates:

-

Harvest both treated and control cells by centrifugation.

-

Wash the cell pellets with ice-cold PBS.

-

Resuspend the cells in a lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40 or CHAPS).

-

Incubate the cell suspension on ice for 10-15 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant, which contains the cytosolic proteins including caspases.

-

Determine the protein concentration of the lysates using a standard method (e.g., Bradford or BCA assay).

-

-

Perform the Assay:

-

In a 96-well microplate, add a defined amount of protein lysate (e.g., 50-100 µg) to each well.

-

Add the reaction buffer containing the fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-IETD-AFC for caspase-8, or Ac-LEHD-AFC for caspase-9).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore.

-

The fluorescence intensity is proportional to the caspase activity in the sample.

-

Considerations and Alternative Interpretations

While this compound is a powerful tool, it is important to be aware of its potential off-target effects and alternative cellular responses.

-

Induction of Necroptosis: In some cell types, particularly when caspase-8 is inhibited, this compound can promote a form of programmed necrosis called necroptosis.[6] This pathway is dependent on the kinases RIPK1 and RIPK3. Therefore, it is crucial to consider the possibility of a switch from apoptosis to necroptosis when interpreting results obtained with this compound.

-

Autophagy: There is evidence to suggest that this compound can also induce autophagy in certain cellular contexts.

-

Non-Caspase Proteases: this compound may inhibit other proteases, although its specificity for caspases is generally high.

Conclusion

This compound remains an indispensable tool for the study of caspase-dependent cell death. Its ability to broadly and irreversibly inhibit caspases provides a robust method for determining the involvement of this critical protease family in various cellular processes. By understanding its mechanism of action, adhering to detailed experimental protocols, and being mindful of potential alternative cellular responses, researchers can effectively leverage this compound to gain valuable insights into the complex signaling networks that govern cell fate. This technical guide serves as a comprehensive resource to facilitate the successful application of this compound in both basic research and drug development endeavors.

References

Initial studies and discovery of Z-Yvad-fmk

An In-depth Technical Guide to the Initial Studies and Discovery of Z-Yvad-fmk

Introduction

Z-VAD-FMK, or Benzyloxycarbonyl-Valyl-Alanyl-Aspartyl-(O-methyl)-fluoromethylketone, is a seminal molecule in the study of programmed cell death. It is a cell-permeable, irreversible, and broad-spectrum (pan-caspase) inhibitor that has been instrumental in elucidating the roles of caspases in apoptosis and inflammation.[1][2] Initially designed for therapeutic applications, its trajectory shifted due to unforeseen cytotoxicity, yet it remains an indispensable tool for fundamental research.[3][4] This guide provides a technical overview of the foundational studies and discovery of Z-VAD-FMK, detailing its mechanism, the key experiments that defined its function, and its impact on our understanding of cellular signaling pathways.

Discovery and Scientific Rationale

The discovery of Z-VAD-FMK is rooted in the pioneering work of Dr. Robert Smith and his recognition of proteolysis as a critical physiological and pathophysiological process.[3] The burgeoning field of apoptosis research in the late 20th century had identified a family of cysteine proteases, later named caspases, as central executioners of the apoptotic program.[1] This created a pressing need for specific inhibitors to probe their function and validate them as therapeutic targets. Z-VAD-FMK was designed as a specific caspase inhibitor that could be used as a key compound for studies on apoptosis.[3] The design incorporates a peptide sequence (Val-Ala-Asp) recognized by caspases, a benzyloxycarbonyl ('Z') group to enhance cell permeability, and a fluoromethylketone (FMK) reactive group to ensure irreversible binding to the enzyme's active site.[2]

Mechanism of Action

Z-VAD-FMK functions as an irreversible inhibitor by covalently binding to the catalytic cysteine residue within the active site of caspases.[1] This mechanism-based inhibition effectively blocks the proteolytic activity of these enzymes.

-

'Z' (Benzyloxycarbonyl) Group: This lipophilic group facilitates the molecule's passage across the cell membrane, allowing it to act on intracellular caspases.[2]

-

'VAD' (Val-Ala-Asp) Peptide Sequence: This tripeptide sequence mimics the natural cleavage site preference of many caspases, particularly the initiator and executioner caspases, conferring a degree of specificity and directing the inhibitor to its target.

-

'FMK' (Fluoromethylketone) Group: This electrophilic group forms a stable thioether bond with the sulfhydryl group of the active site cysteine, leading to irreversible inactivation of the enzyme.[2]

While known as a pan-caspase inhibitor, it potently inhibits human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the notable exception of caspase-2.[1]

Data Presentation

Physicochemical and Biological Properties

| Property | Value | Reference |

| Synonyms | Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone, Z-VAD(OH)-FMK | [1][5] |

| Chemical Formula | C₂₂H₃₀FN₃O₇ | [1] |

| Molar Mass | 467.5 g/mol | [1] |

| Purity | ≥ 95% (UHPLC) | [1] |

| Solubility | 10 mg/ml (20 mM) in DMSO | [1] |

| Typical Cell Culture Conc. | 10-20 µM | [1][4] |

| In Vivo Dosage (Mouse) | 5, 10, and 20 µg/g of body weight | [6] |

| Inhibition Type | Irreversible | [1][7] |

| Primary Targets | Broad-spectrum caspase inhibitor (excluding Caspase-2) | [1] |

Key Initial Experiments and Protocols

The characterization of Z-VAD-FMK relied on a series of foundational cell biology and biochemical assays.

Inhibition of Apoptosis in Cell Culture

Initial studies demonstrated that Z-VAD-FMK could effectively block apoptosis induced by a variety of stimuli. A common model involved using Jurkat T cells or THP.1 monocytic cells and inducing apoptosis with agents like Fas ligand (FasL), etoposide, or staurosporine.[8][9][10] The ability of Z-VAD-FMK to prevent cell death in these models was a primary indicator of its function.

-

Cell Culture: Plate cells (e.g., Jurkat T cells) at a density of 0.5 x 10⁶ cells/mL in appropriate culture medium.

-

Pre-treatment: Incubate the cells with Z-VAD-FMK (e.g., 20-100 µM) or a vehicle control (DMSO) for 1-2 hours.[4][11]

-

Apoptosis Induction: Add an apoptotic stimulus (e.g., anti-Fas antibody, etoposide, or staurosporine) and incubate for a predetermined time (e.g., 4-16 hours).[8][12]

-

Apoptosis Assessment: Harvest the cells and quantify apoptosis using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or TUNEL labeling.[8][9]

Direct Measurement of Caspase Inhibition

To confirm that the anti-apoptotic effect was due to direct caspase inhibition, researchers performed caspase activity assays. These experiments typically used cell lysates containing activated caspases or purified recombinant caspases.

-

Lysate Preparation: Treat cells to induce apoptosis, then harvest and lyse them in a buffer that preserves enzyme activity.

-

Assay Reaction: In a microplate, combine the cell lysate with a fluorogenic caspase substrate (e.g., Ac-DEVD-MCA for caspase-3).

-

Inhibitor Addition: To parallel wells, add Z-VAD-FMK to demonstrate the inhibition of substrate cleavage.

-

Fluorescence Measurement: Incubate the plate and measure the release of the fluorescent group (e.g., MCA) over time using a fluorescence plate reader.[11] A reduction in fluorescence in the presence of Z-VAD-FMK indicates caspase inhibition.[11]

Analysis of Caspase Processing and Substrate Cleavage

Western blotting was a crucial technique to visualize the molecular events of apoptosis and their blockade by Z-VAD-FMK. This allowed researchers to observe the processing (cleavage) of pro-caspases into their active subunits and the subsequent cleavage of downstream cellular substrates like Poly (ADP-ribose) polymerase (PARP).

-

Sample Preparation: Collect cell pellets from an apoptosis inhibition experiment (as described in 4.1.1) and lyse them in RIPA buffer with protease inhibitors. Determine protein concentration using a Bradford or BCA assay.[7]

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for pro- and cleaved-caspase-3, and full-length and cleaved-PARP.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. The absence of cleaved caspase-3 and cleaved PARP bands in Z-VAD-FMK-treated samples confirms its inhibitory effect.[9]

Visualizing the Impact of this compound

Signaling Pathways and Workflows

The discovery of Z-VAD-FMK was pivotal for mapping cell death pathways. Its application helped to confirm the central role of the caspase cascade in apoptosis and, unexpectedly, led to the discovery of alternative, caspase-independent cell death mechanisms like necroptosis.

Caption: this compound inhibits key initiator (Caspase-8, -9) and executioner (Caspase-3) caspases.

Caption: this compound blocks inflammasome-mediated inflammation by inhibiting Caspase-1.

Caption: this compound inhibition of Caspase-8 can divert the cell death signal to necroptosis.[6]

Caption: A typical experimental workflow to validate the anti-apoptotic activity of this compound.

Conclusion and Broader Impact

The initial studies of Z-VAD-FMK were fundamental in cementing the role of caspases as the central machinery of apoptosis. Its development provided researchers with a powerful tool to dissect the molecular ordering of cell death pathways.[3] While its potential as a therapeutic drug was halted by the discovery of unforeseen cytotoxicity from a metabolic derivative, its contribution to basic science is undeniable.[3][4] The use of Z-VAD-FMK has not only clarified the process of apoptosis but has also been instrumental in uncovering caspase-independent cell death pathways, such as necroptosis, which is revealed when the apoptotic pathway is blocked.[6] It remains a gold-standard reagent for validating the involvement of caspases in experimental models of cell death and inflammation.[13]

References

- 1. invivogen.com [invivogen.com]

- 2. youtube.com [youtube.com]

- 3. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pan-caspase inhibitor zVAD-fmk: Significance and symbolism [wisdomlib.org]

Methodological & Application

Application Notes and Protocols: Optimal Concentration of Z-YVAD-FMK for In Vitro Studies

Introduction

Z-YVAD-FMK (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is a highly specific and irreversible inhibitor of caspase-1.[1][2] Caspase-1 is a critical inflammatory caspase that plays a central role in the activation of the inflammasome pathway.[3][4] Upon activation by various stimuli, inflammasome complexes facilitate the cleavage of pro-caspase-1 into its active form.[5] Active caspase-1 then proteolytically processes pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secreted forms.[3][6] Additionally, caspase-1 cleaves gasdermin D (GSDMD) to induce a pro-inflammatory form of programmed cell death known as pyroptosis.[1][7]

Due to its central role in inflammation, the inhibition of caspase-1 is a key strategy for studying the mechanisms of inflammasome activation and its downstream consequences. This compound serves as an invaluable tool for researchers in immunology, drug discovery, and cell biology to dissect the role of caspase-1 in various cellular processes.[1][8] These application notes provide a summary of effective concentrations and detailed protocols for the use of this compound in in vitro settings.

Mechanism of Action

This compound is a cell-permeable peptide that mimics the caspase-1 cleavage site. It irreversibly binds to the catalytic site of caspase proteases, thereby inhibiting their activity.[6][9] While it is highly specific for caspase-1, it is important to note that like many caspase inhibitors, it can show some activity against other caspases at higher concentrations.[6]

Data Presentation: Recommended Concentrations of this compound

The optimal concentration of this compound can vary depending on the cell type, the specific experimental conditions, and the duration of treatment. The following table summarizes concentrations used in various published in vitro studies.

| Cell Type | Concentration Range (µM) | Treatment Time | Assay / Endpoint Measured |

| Bone Marrow-Derived Macrophages (BMDMs) | 20 - 80 µM | 30 min pretreatment | Inhibition of pyroptosis (PI staining, LDH release), IL-1β release, GSDMD activation.[1][10][11] |

| Human Granulosa Cell Lines (GC1a, HGL5, COV434) | 50 µM | 48 hours | Protection from etoposide-induced apoptosis, metabolic activity (WST-1 assay), cell viability (FACS).[8] |

| Human Granulosa Cells (HGL5, primary) | 50 µM | 24 hours | Protection from hypoxia-induced cell death, metabolic activity.[12] |

| Jurkat Cells | 20 µM | Concurrent with apoptosis induction | Inhibition of anti-Fas mAb-induced apoptosis.[9] |

| Retinal Cells | 20 - 50 µM | Not specified | Inhibition of caspase-3 and PARP cleavage.[13] |

| Human Whole Blood | Not specified | Pretreatment required | Inhibition of IL-1β production (noted to be less effective than ac-YVAD-cmk in this model).[3] |

Experimental Protocols

Protocol 1: Inhibition of NLRP3 Inflammasome Activation in Macrophages

This protocol describes the use of this compound to inhibit caspase-1 activation in bone marrow-derived macrophages (BMDMs) stimulated with LPS and nigericin to activate the NLRP3 inflammasome.

Materials and Reagents:

-

Bone Marrow-Derived Macrophages (BMDMs)

-

Complete DMEM medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF)

-

Lipopolysaccharide (LPS)

-

Nigericin

-

This compound (stock solution in DMSO, e.g., 20 mM)

-

Phosphate-Buffered Saline (PBS)

-

Reagents for downstream analysis (e.g., ELISA kit for IL-1β, LDH cytotoxicity assay kit, or antibodies for Western blotting)

Methodology:

-

Cell Culture and Seeding:

-

Culture BMDMs in complete DMEM medium.

-

Seed the BMDMs in appropriate culture plates (e.g., 24-well plate for cytokine analysis, 96-well plate for LDH assay) at a suitable density and allow them to adhere overnight.

-

-

Preparation of this compound Working Solution:

-

Thaw the this compound stock solution.

-

Prepare a working solution by diluting the stock in pre-warmed cell culture medium to the desired final concentration (e.g., 20-80 µM). It is crucial to prepare a vehicle control using the same concentration of DMSO.

-

-

Inhibitor Pre-treatment:

-

Remove the culture medium from the adherent BMDMs.

-

Add the medium containing this compound or the vehicle control to the respective wells.

-

Incubate the cells for at least 30 minutes at 37°C and 5% CO2. Pre-treatment is critical for effective inhibition.[3]

-

-

Inflammasome Activation:

-

Priming Step: Add LPS to the wells to a final concentration of 100 ng/mL.

-

Incubate for 4 hours at 37°C and 5% CO2.

-

Activation Step: Add nigericin to the wells to a final concentration of 5 µM.

-

Incubate for 30 minutes to 1 hour at 37°C and 5% CO2.

-

-

Sample Collection and Analysis:

-

Supernatant Collection: Carefully collect the cell culture supernatants for analysis of secreted IL-1β (using ELISA) or LDH release (using an LDH cytotoxicity assay).

-

Cell Lysate Preparation: Wash the cells with cold PBS. Lyse the cells using an appropriate lysis buffer for subsequent analysis, such as Western blotting for cleaved caspase-1 or GSDMD.

-

Visualizations

Signaling Pathway: Canonical Inflammasome Activation

Caption: Canonical inflammasome pathway showing this compound inhibition of Caspase-1.

Experimental Workflow: Caspase-1 Inhibition Assay

Caption: Workflow for inhibiting caspase-1 activity in macrophages.

References

- 1. Inhibition of GSDMD activation by Z-LLSD-FMK or this compound reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation and function of the caspase-1 in an inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 10. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 12. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

Z-Yvad-fmk Stock Solution Preparation: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, the precise preparation of inhibitor stock solutions is paramount for reproducible and reliable experimental outcomes. This document provides a comprehensive, step-by-step guide for the preparation of a Z-Yvad-fmk stock solution, a potent and cell-permeable inhibitor of caspase-1 and caspase-4 with significant applications in apoptosis and inflammation research.

Introduction

This compound (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is an irreversible inhibitor that covalently binds to the catalytic site of specific caspases, thereby blocking their activity. It is a critical tool for studying caspase-dependent signaling pathways, particularly in the context of inflammasome activation and pyroptosis. Accurate preparation and storage of this compound stock solutions are essential to maintain its potency and ensure the validity of experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, facilitating quick reference for calculations and experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 630.66 g/mol | [1][2] |

| Chemical Formula | C₃₁H₃₉FN₄O₉ | [1][2] |

| CAS Number | 210344-97-1 | [1][2] |

| Purity | ≥95% (typically >99%) | [1] |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL or 158.56 mM) | [1][2] |

| Insoluble in water and ethanol | [1] | |

| Recommended Stock Solution Concentration | 2-10 mM in DMSO | |

| Typical Working Concentration | 5-100 µM in cell culture medium | [1][3][4] |

| Storage of Powder | -20°C for up to 3 years | [1] |

| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 1 year (aliquoted) | [1] |

Experimental Protocol: this compound Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Water bath or sonicator

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before opening to prevent moisture condensation.

-

Calculate Required Mass: To prepare a 10 mM stock solution, use the following calculation:

-

Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )

-

For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

-

Mass (mg) = 0.01 mol/L * 0.001 L * 630.66 g/mol = 6.3066 mg

-

-

Weigh Powder: Carefully weigh out 6.31 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add Solvent: Add 1 mL of anhydrous/high-purity DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolve: Vortex the solution thoroughly for 1-2 minutes to dissolve the powder completely. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[3] Visually inspect the solution to ensure there are no visible particulates.

-

Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

Application Protocol: Inhibition of Caspase-1 Activity in Cell Culture

This protocol provides a general guideline for using the this compound stock solution to inhibit caspase-1 activity in a cell-based assay.

Materials:

-

Cells of interest (e.g., macrophages)

-

Appropriate cell culture medium and supplements

-

Inducer of apoptosis or inflammasome activation (e.g., LPS and Nigericin)

-

10 mM this compound stock solution

-

Phosphate-buffered saline (PBS)

-

Assay-specific reagents (e.g., for measuring cell viability or cytokine release)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.

-

Pre-treatment with this compound: The following day, dilute the 10 mM this compound stock solution in fresh cell culture medium to the desired final working concentration (e.g., 10 µM, 20 µM, or 50 µM). Remove the old medium from the cells and add the medium containing this compound. It is recommended to pre-incubate the cells with the inhibitor for 1-2 hours before adding the stimulus.[1]

-

Induction of Apoptosis/Inflammasome Activation: Following the pre-incubation period, add the apoptosis or inflammasome-inducing agent (e.g., LPS followed by Nigericin) to the wells.

-

Incubation: Incubate the cells for the desired period, as determined by the specific experimental requirements.

-

Assay: After incubation, perform the desired assay to assess the effect of this compound on caspase-1 activity. This could include measuring the levels of cleaved IL-1β or IL-18 in the supernatant by ELISA, or assessing cell death via a viability assay.

Visualizations

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the signaling pathway of caspase-1 inhibition.

Caption: Experimental workflow for this compound stock solution preparation.

Caption: Inhibition of the Caspase-1 signaling pathway by this compound.

References

Application Notes and Protocols: Utilizing Z-Yvad-fmk in Combination with Other Chemical Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Yvad-fmk is a cell-permeable, irreversible pan-caspase inhibitor widely employed in cell biology and drug discovery to investigate the roles of caspases in programmed cell death and inflammation.[1][2][3] While it potently inhibits a range of caspases, with a notable exception for caspase-2, it is frequently used to dissect cellular pathways by blocking caspase-dependent apoptosis.[1][4] However, its application has revealed a more complex biological profile, including the induction of alternative cell death pathways like necroptosis and autophagy, as well as off-target effects.[5][6][7]

These characteristics make the combined use of this compound with other specific chemical probes an essential strategy for elucidating intricate cellular signaling networks. This document provides detailed application notes and protocols for utilizing this compound in conjunction with other chemical probes to study apoptosis, necroptosis, and autophagy.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Combination with Other Probes

| Cell Line | Primary Treatment | Combination Probe | Concentration of this compound | Concentration of Combination Probe | Outcome | Reference |

| HepG2 | Tanshinone IIA (Tan IIA) | Necrostatin-1 (Nec-1) | 20 µM | 50 µM | This compound recovered RIP1 expression reduced by Tan IIA, while Nec-1 did not. | [8] |

| Primary Rat Microglia | Lipopolysaccharide (LPS) | Necrostatin-1 (Nec-1) | Not specified | Not specified | This compound induced necroptosis in activated microglia, which was prevented by Nec-1. | |

| HEK 293 (GFP-LC3 stable) | None | Q-VD-OPh | 50 µM | 50 µM | This compound, but not Q-VD-OPh, induced a significant increase in GFP-LC3 puncta after 72h. | |

| Caco-2 | Butyrate | None | 100 µM | N/A | Significantly mitigated butyrate-induced growth inhibition. | [9] |

| Human Granulosa Cell Lines (HGL5) | Cobalt Chloride (CoCl₂) | None | 50 µM | N/A | Partially restored metabolic activity in the absence of serum. | [10] |

| Jurkat T cells | Etoposide | DNP-derivatized probe | 10 µM | 1 µM and 10 µM | Both this compound and the DNP probe abolished etoposide-induced apoptosis. | [11] |

Table 2: In Vivo Applications of this compound

| Animal Model | Condition | Dosage of this compound | Administration Route | Outcome | Reference |

| Male BALB/C mice | Compression-induced muscle damage | 1.5 mg/kg | s.c. | Protected muscle from damage and restored function. | [3] |

| Mice | LPS-induced endotoxic shock | Not specified | Intraperitoneal injection | Markedly reduced mortality rate and alleviated organ pathology. | [7][12] |

| Sprague-Dawley rats | Experimental retinal detachment | Not specified | Subretinal injection | Reduced TUNEL-positive photoreceptors but increased PI-labeled cells, indicating a switch to necroptosis. | [13] |

Experimental Protocols

Protocol 1: Induction and Inhibition of Necroptosis in Activated Microglia

This protocol is adapted from studies investigating the selective killing of inflamed microglia.[14]

Objective: To induce necroptosis in primary microglia using a combination of an inflammatory stimulus and a pan-caspase inhibitor, and to confirm the pathway using a specific necroptosis inhibitor.

Materials:

-

Primary rat microglia cultures

-

Lipopolysaccharide (LPS)

-

Z-VAD-fmk (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone)

-

Necrostatin-1 (Nec-1)

-

Cell culture medium and supplements

-

Reagents for cell viability assays (e.g., Propidium Iodide)

-

Reagents for western blotting

Procedure:

-

Cell Culture: Culture primary rat microglia in appropriate medium and conditions.

-

Activation of Microglia: Treat microglia with an inflammatory stimulus such as LPS (e.g., 100 ng/mL) for 24 hours to induce an activated state.

-